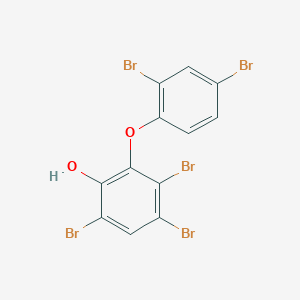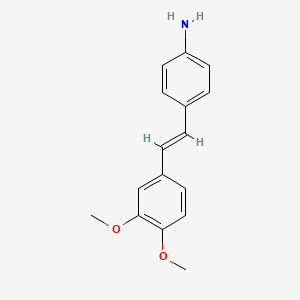
3,4-Epoxydehydroleucodin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Epoxydehydroleucodin is a sesquiterpene lactone compound known for its biological activities. It is a small molecular drug with the chemical formula C15H16O4. This compound is also referred to as Eminensin A and is primarily investigated as a discovery agent .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-epoxydehydroleucodin typically involves the oxidation of dehydroleucodin. The process includes the use of oxidizing agents such as m-chloroperbenzoic acid under controlled conditions to introduce the epoxy group at the 3,4-position of the molecule .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the principles of organic synthesis involving large-scale oxidation reactions. The process would require stringent control of reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: 3,4-Epoxydehydroleucodin undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy ring, resulting in the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
3,4-Epoxydehydroleucodin has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of epoxy groups in organic synthesis.
Biology: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3,4-epoxydehydroleucodin involves the inhibition of the nuclear factor kappa B (NF-kappa B) signaling pathway. This pathway is crucial for regulating immune responses, inflammation, and cell survival. By inhibiting NF-kappa B, this compound can reduce inflammation and potentially inhibit cancer cell growth .
Similar Compounds:
Dehydroleucodin: The precursor to this compound, lacking the epoxy group.
1beta,10beta-Epoxydehydroleucodin: Another epoxy derivative with different substitution patterns.
5-Hydroxyleucodin: A hydroxylated derivative of dehydroleucodin.
Uniqueness: this compound is unique due to its specific epoxy group at the 3,4-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows it to interact differently with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C15H16O4 |
|---|---|
分子量 |
260.28 g/mol |
IUPAC 名称 |
(1S,2S,6S,12S,14S)-9,14-dimethyl-5-methylidene-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-ene-4,11-dione |
InChI |
InChI=1S/C15H16O4/c1-6-4-5-8-7(2)14(17)18-12(8)10-9(6)11(16)13-15(10,3)19-13/h8,10,12-13H,2,4-5H2,1,3H3/t8-,10-,12-,13+,15-/m0/s1 |
InChI 键 |
IQFFYNSHANWLIR-FJKOOJNLSA-N |
手性 SMILES |
CC1=C2[C@@H]([C@@H]3[C@@H](CC1)C(=C)C(=O)O3)[C@]4([C@@H](C2=O)O4)C |
规范 SMILES |
CC1=C2C(C3C(CC1)C(=C)C(=O)O3)C4(C(C2=O)O4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



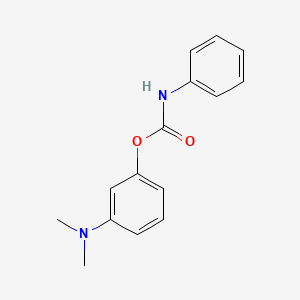
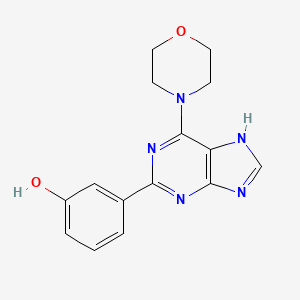
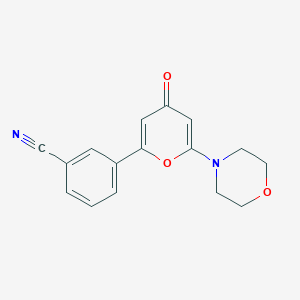
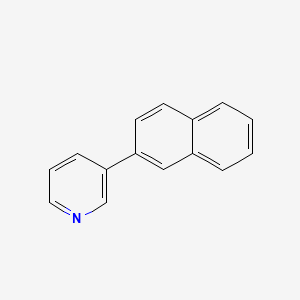
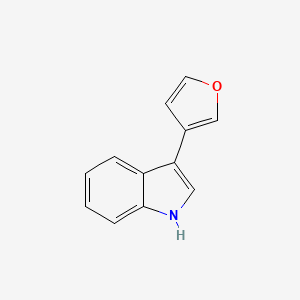
![3-(phenoxymethyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B10842613.png)


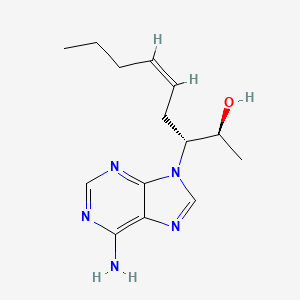

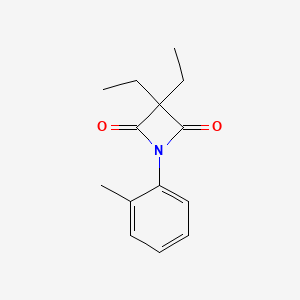
![3-[(8S)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]phenol](/img/structure/B10842655.png)
